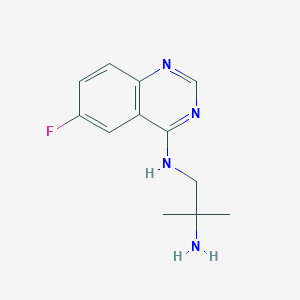![molecular formula C14H20N2O2 B6662084 3-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]propanoic acid](/img/structure/B6662084.png)
3-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]propanoic acid is a compound that features a piperidine ring substituted with a pyridin-3-ylmethyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Pyridin-3-ylmethyl Group: The piperidine ring is then functionalized with a pyridin-3-ylmethyl group using nucleophilic substitution reactions.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]propanoic acid has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific functionalities.
Mechanism of Action
The mechanism of action of 3-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)propanoic acid: This compound lacks the piperidine ring but shares the pyridin-3-yl and propanoic acid moieties.
4-(Pyridin-3-ylmethyl)piperidine: This compound lacks the propanoic acid group but contains the piperidine ring and pyridin-3-ylmethyl group.
Uniqueness
3-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]propanoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[4-(pyridin-3-ylmethyl)piperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(18)5-9-16-7-3-12(4-8-16)10-13-2-1-6-15-11-13/h1-2,6,11-12H,3-5,7-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZHHHJIDKXHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CN=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3-Dimethyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]piperazine](/img/structure/B6662004.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine](/img/structure/B6662007.png)
![4-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbonylamino)cyclohexane-1-carboxylic acid](/img/structure/B6662010.png)
![4-[[3-(Methylsulfinylmethyl)benzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662026.png)
![4-[(6-Cyclopropyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6662029.png)
![4-[[3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662030.png)
![4-[3-(3-Methoxyphenyl)butanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B6662037.png)
![4-[[2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662042.png)
![4-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662049.png)
![4-[[2-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662051.png)
![5-[[3-Acetamido-3-(4-bromophenyl)propanoyl]amino]pentanoic acid](/img/structure/B6662072.png)
![4-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid](/img/structure/B6662076.png)
![N-[2-(2,3-dihydro-1H-inden-2-ylamino)ethyl]-4-methylbenzamide](/img/structure/B6662078.png)

